![molecular formula C8H6ClN3O B175124 N-(5-chloropyridin-2-yl)-2-cyanoacetamide CAS No. 157141-56-5](/img/structure/B175124.png)
N-(5-chloropyridin-2-yl)-2-cyanoacetamide
Overview
Description
N-(5-chloropyridin-2-yl)-2-cyanoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a potent inhibitor of several enzymes and has been found to exhibit promising activity against various diseases. In
Scientific Research Applications
Anti-Fibrosis Activity
“N-(5-chloropyridin-2-yl)-2-cyanoacetamide” has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown promising anti-fibrotic activities . These compounds have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some of them presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Synthesis of Novel Heterocyclic Compounds
This compound has been employed in the design of privileged structures in medicinal chemistry . It has been used to prepare libraries of novel heterocyclic compounds with potential biological activities .
Antioxidant Activity
“N-(5-chloropyridin-2-yl)-2-cyanoacetamide” and its Co(II), Ni(II), and Cu(II) complexes have been synthesized and studied for their antioxidant activity .
Antitumor Activity
The same complexes mentioned above have also been studied for their antitumor activity .
Drug Synthesis
This compound has been used in the process for the preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide and its pharmaceutically acceptable salts .
Thermal Decomposition Studies
“N-(5-chloropyridin-2-yl)-2-cyanoacetamide” and its complexes have been studied for their thermal decomposition properties .
Mechanism of Action
Target of Action
N-(5-chloropyridin-2-yl)-2-cyanoacetamide, also known as Betrixaban , primarily targets Factor Xa . Factor Xa is a crucial enzyme in the blood coagulation cascade, playing a pivotal role in the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .
Mode of Action
Betrixaban acts as a direct, selective, reversible, and competitive inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa . By preventing thrombin generation, it indirectly affects platelet aggregation .
Biochemical Pathways
The inhibition of Factor Xa by Betrixaban disrupts the blood coagulation cascade, preventing the formation of thrombin and, consequently, fibrin clots . This action can be particularly beneficial in conditions where there is a risk of thromboembolism .
Result of Action
The primary result of Betrixaban’s action is the prevention of thrombin generation, which leads to a reduction in fibrin clot formation . This can help prevent venous thromboembolism (VTE), including deep vein thrombosis and pulmonary embolism .
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-cyanoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-2-7(11-5-6)12-8(13)3-4-10/h1-2,5H,3H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDCRQBKUTUWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-cyanoacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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